molecular formula C10H7Cl2NO B1607136 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole CAS No. 64640-12-6

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

Cat. No.: B1607136
CAS No.: 64640-12-6
M. Wt: 228.07 g/mol
InChI Key: CJIWAFOZOWCQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole ( 64640-12-6) is an organic compound with the molecular formula C10H7Cl2NO and a molecular weight of 228.07-228.08 g/mol . This compound is supplied as a powder and is recommended to be stored in a cool place, under an inert atmosphere at 2-8°C . It is recognized as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research. The presence of both a chloromethyl group and a chlorophenyl substituent on the oxazole core makes it a valuable scaffold for constructing more complex molecules, potentially for the development of pharmaceuticals and agrochemicals. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. HANDLING: This compound requires careful handling. It has a GHS Signal Word of "Danger" and carries the hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated environment.

Properties

IUPAC Name

2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-5-10-13-6-9(14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIWAFOZOWCQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353146
Record name 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64640-12-6
Record name 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole typically involves multi-step organic transformations including:

  • Formation of the oxazole ring via cyclization reactions.
  • Introduction of the chloromethyl substituent at the 2-position.
  • Incorporation of the 4-chlorophenyl substituent at the 5-position.

The key challenge is controlling regioselectivity and functional group compatibility during these steps.

Specific Synthetic Approaches

Cyclization of Precursors

One common approach involves the cyclization of appropriately substituted precursors such as 2-acylaminoketones or oxime derivatives with aldehydes or nitriles under dehydrating conditions to form the oxazole ring. For instance, the Robinson-Gabriel synthesis or Fischer oxazole synthesis methods can be adapted for this purpose, where:

  • The 4-chlorophenyl group is introduced via substituted benzaldehydes or acyl chlorides.
  • The oxazole ring closure is promoted by acid catalysis or thermal conditions.
Chloromethylation

The chloromethyl group at position 2 can be introduced by chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid or phosphorus pentachloride (PCl₅). This step is often performed after oxazole ring formation to avoid side reactions.

Multi-Step Synthesis Example

A detailed multi-step synthetic route, adapted from analogous oxazole derivatives, includes:

Step Reaction Type Reagents/Conditions Purpose
1 Oxime formation 4-Chlorobenzaldehyde + hydroxylamine hydrochloride (alkaline) Formation of oxime intermediate
2 Chlorination Chlorine gas or N-chlorosuccinimide (NCS) Chlorinate oxime intermediate
3 Cyclization Condensation with ethyl acetoacetate in DCM + triethylamine (60–80°C) Formation of oxazole ring
4 Hydrolysis Ester hydrolysis under acidic/basic conditions Generate hydroxy intermediate
5 Chloromethylation Phosphorus pentachloride (PCl₅) or chloromethylation reagents Introduce chloromethyl group

This sequence ensures regioselective installation of the 4-chlorophenyl and chloromethyl groups on the oxazole scaffold.

Reaction Conditions and Optimization

  • Temperature: Cyclization and chlorination steps are typically conducted at moderate temperatures (60–80°C) to optimize yield and minimize by-products.
  • Solvent: Dichloromethane (DCM) or 1,4-dioxane are preferred solvents for cyclization due to their polarity and ability to dissolve intermediates.
  • Stoichiometry: Careful control of reagent equivalents, especially chlorinating agents, is critical to avoid over-chlorination.
  • Catalysts: Acid catalysts or Lewis acids such as zinc chloride may be employed to promote cyclization and chloromethylation steps.

Industrial Preparation Considerations

In industrial settings, the synthesis is optimized for:

  • Yield: Maximizing conversion through controlled temperature and reaction time.
  • Purity: Employing purification techniques such as recrystallization or chromatography.
  • Scalability: Using high-purity reagents and continuous flow reactors to improve reproducibility.
  • Safety: Handling chlorinating agents and volatile solvents under strict safety protocols.

Data Table: Summary of Preparation Methods

Preparation Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Oxime formation 4-Chlorobenzaldehyde + NH2OH·HCl (alkaline) Room temp 70–85 Formation of oxime intermediate
Chlorination Cl2 gas or NCS 60–80 65–80 Chlorination of oxime
Cyclization Ethyl acetoacetate + triethylamine in DCM 60–80 75–90 Oxazole ring formation
Ester hydrolysis Acidic or basic hydrolysis 25–60 80–90 Hydrolysis of ester group
Chloromethylation PCl5 or formaldehyde + HCl 0–25 60–85 Introduction of chloromethyl

Research Findings and Notes

  • The chloromethylation step is sensitive to reaction conditions; lower temperatures favor selective substitution without over-chlorination.
  • Spectroscopic characterization (IR, NMR, MS) confirms the successful formation of the oxazole ring and substitution pattern.
  • Analogous syntheses of related compounds (e.g., 4-(chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole) provide valuable insights into optimizing reaction parameters for this compound.
  • The use of Lewis acid catalysts such as zinc chloride can enhance cyclization efficiency and yield.
  • Industrial methods favor the use of α-haloketones and formamide derivatives or the Van Leusen reaction for oxazole ring construction, adaptable to chlorophenyl substitution.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of derivatives with distinct properties. For instance, it can be utilized in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Biological Applications

Biochemical Probes
In biological research, 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole is employed as a probe in biochemical assays to study biological pathways. Its ability to interact with specific molecular targets, such as enzymes or receptors, enables researchers to investigate cellular mechanisms and signal transduction pathways.

Anticancer Research
Recent studies have highlighted its potential as an anticancer agent. For example, derivatives of oxazole compounds have demonstrated cytotoxic activity against various cancer cell lines, including breast and lung carcinoma. These compounds induce apoptosis through mechanisms involving caspase activation and cell cycle arrest . The compound's structural features contribute to its effectiveness in modulating biological activity.

Industrial Applications

Specialty Chemicals Production
Industrially, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the synthesis of pesticides and other agrochemicals. The compound's environmental safety profile enhances its appeal for industrial use .

Case Studies

  • Anticancer Activity Evaluation
    A study synthesized a series of oxazole derivatives and evaluated their cytotoxic effects against human cancer cell lines. The results indicated significant growth inhibition in fibrosarcoma cells (HT-1080), showcasing the potential of these compounds as anticancer agents .
  • Synthesis Method Optimization
    Research focused on optimizing synthetic routes for producing this compound using environmentally friendly methods. This included using continuous flow reactors to improve yield and purity while minimizing waste production during synthesis .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Heterocyclic Compounds with Chlorophenyl/Chloromethyl Substitutions

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Applications/Activities References
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole 1,3-oxazole C2: Chloromethyl; C5: 4-Cl-Ph 228.08 CFTR modulation, antimicrobial agents
2-(Chloromethyl)-5-(4-Cl-Ph)-1,3,4-oxadiazole 1,3,4-oxadiazole C2: Chloromethyl; C5: 4-Cl-Ph 229.06 Intermediate for CNS-active compounds
5-(4-Cl-Ph)-2-(4-Cl-Ph)-1,3,4-oxadiazole 1,3,4-oxadiazole C2: 4-Cl-Ph; C5: 4-Cl-Ph 307.16 CNS depressant activity
2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole 1,3-oxazole C2: Chloromethyl; C5: 3-EtO-Ph 237.69 Unspecified pharmacological studies
2-(1-Chloroethyl)-5-(4-Cl-Ph)-1,3-oxazole 1,3-oxazole C2: 1-Chloroethyl; C5: 4-Cl-Ph 242.10 Structural analog (no reported bioactivity)

Key Observations :

  • Heterocycle Core : Oxazoles generally exhibit higher metabolic stability compared to oxadiazoles, making them preferable in drug design .
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl) at C5 enhance pharmacological activity. For instance, 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (CNS activity) outperforms non-nitrated analogs .
  • Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution, facilitating derivatization into esters or amides (e.g., Z19702639) .

Pharmacological and Functional Comparisons

Critical Insights :

  • Antimicrobial Potency : Oxazole derivatives with 4-chlorophenyl groups show superior antifungal activity compared to oxadiazoles. For example, 5-(4-Cl-Ph)-1,3-oxazole derivatives inhibit C. albicans via membrane disruption .
  • CNS Effects: Oxadiazoles with dual electron-withdrawing groups (e.g., nitro and chloro) exhibit pronounced CNS depressant activity due to enhanced blood-brain barrier permeability .
  • Toxicity : Oxazoles generally show lower toxicity to Daphnia magna compared to oxadiazoles, suggesting safer environmental profiles .

Q & A

Q. What are the common synthetic routes for 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole?

A practical method involves reacting salicylic acid with this compound under mild conditions (e.g., room temperature, inert atmosphere) to yield derivatives with 87% efficiency . Alternatively, chloromethylation of oxazole derivatives using chloromethyl methyl ether and ZnCl₂ as a Lewis acid catalyst provides a scalable route .

Q. Table 1: Synthesis Methods Comparison

MethodStarting MaterialsConditionsYieldReference
EsterificationSalicylic acid, oxazole derivativeRT, inert atmosphere87%
ChloromethylationOxazole, chloromethyl methyl etherZnCl₂, reflux70–90%

Q. How is this compound characterized structurally?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical. For example, HR-ESI-MS confirms molecular ions ([M+H]⁺) with <5 ppm error , while NMR detects characteristic shifts:

  • ¹H NMR : Chloromethyl protons at δ 4.5–5.0 ppm; aromatic protons (4-chlorophenyl) at δ 7.3–7.8 ppm .
  • ¹³C NMR : Oxazole carbons at δ 140–160 ppm; chloromethyl carbon at δ 45–50 ppm .

Q. What physicochemical properties are critical for handling this compound?

Key properties include:

  • Molecular weight : 234.3 g/mol (C₁₀H₇Cl₂NO) .
  • Stability : Sensitive to moisture; store under inert gas at −20°C .
  • Solubility : Soluble in DMSO, THF, and dichloromethane; insoluble in water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of derivatives?

  • Catalyst screening : Replace ZnCl₂ with BF₃·Et₂O to reduce side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 100°C) while maintaining >80% yield .
  • Statistical design : Use response surface methodology (RSM) to optimize molar ratios and temperature .

Q. What strategies address discrepancies in spectroscopic data during characterization?

  • Cross-validation : Combine HRMS with IR (e.g., C-Cl stretch at 600–700 cm⁻¹) .
  • X-ray crystallography : Resolve ambiguous NMR signals; the 4-chlorophenyl group often adopts a planar conformation with the oxazole ring .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .

Q. How do structural modifications influence antimicrobial activity?

Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position enhances activity against C. albicans (MIC = 7.8 µg/mL) . Conversely, replacing the chlorophenyl group with a methoxy group reduces potency due to decreased lipophilicity .

Q. Table 2: Antimicrobial Activity of Derivatives

Derivative StructureTarget OrganismMIC (µg/mL)Reference
5-(CF₃)-oxazole-pyrrole carboxamideC. albicans7.8
4-Chlorophenyl-oxazoleS. aureus15.6

Q. What in silico tools predict the biological activity of this compound?

  • Molecular docking : Simulate binding to C. albicans CYP51 (PDB: 5TZ1) to prioritize derivatives .
  • ADMET prediction : Use SwissADME to assess bioavailability; the compound’s LogP (~3.5) suggests moderate blood-brain barrier penetration .

Q. How can regioselective functionalization of the oxazole ring be achieved?

  • Cu(I)-catalyzed C-H insertion : Enables carbene addition at the 2-position without disrupting the chloromethyl group .
  • Protection-deprotection : Temporarily mask the chloromethyl group with TMSCl before bromination at the 4-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.